

# A Technical Guide to Fmoc-NH-PEG14-acid: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: *Fmoc-NH-PEG14-acid*

Cat. No.: *B11934617*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Fmoc-NH-PEG14-acid**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and solid-phase peptide synthesis (SPPS). This document details its chemical structure, physicochemical properties, and key experimental protocols for its application.

## Core Concepts: Structure and Chemical Formula

**Fmoc-NH-PEG14-acid** is a polyethylene glycol (PEG) derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other. The PEG chain consists of 14 ethylene glycol units, which imparts hydrophilicity and flexibility to the molecule. The Fmoc protecting group is a base-labile protecting group, allowing for its removal under mild basic conditions to expose the primary amine for subsequent conjugation. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.

The IUPAC name for this compound is 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadeca-oxa-4-azanonatetracontan-49-oic acid.

## Quantitative Data Summary

The key quantitative data for **Fmoc-NH-PEG14-acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Chemical Formula	C46H73NO18	[1]
Molecular Weight	928.08 g/mol	[1]
Exact Mass	927.4800	[1]
Elemental Analysis	C, 59.53%; H, 7.93%; N, 1.51%; O, 31.03%	[1]

## Key Experimental Protocols

This section provides detailed methodologies for the two primary reactions involving **Fmoc-NH-PEG14-acid**: Fmoc deprotection and amide bond formation.

### Fmoc Deprotection Protocol

The removal of the Fmoc protecting group is a critical step to liberate the primary amine for subsequent conjugation. This is typically achieved using a mild base, most commonly piperidine in an organic solvent.

Materials:

- **Fmoc-NH-PEG14-acid** conjugate
- 20% (v/v) Piperidine in Dimethylformamide (DMF)
- Dimethylformamide (DMF)

Procedure:

- Suspend the Fmoc-protected substrate (e.g., on a solid support) in DMF.
- Add the 20% piperidine in DMF solution to the substrate. A typical ratio is 10 mL of solution per gram of resin.
- Agitate the mixture at room temperature.

- The deprotection reaction is generally rapid, with a half-life of the Fmoc group of approximately 6 seconds in this solution. A reaction time of 5-10 minutes is usually sufficient.
- Following deprotection, thoroughly wash the substrate with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.

## Amide Bond Formation (Carboxylic Acid Activation and Coupling)

The terminal carboxylic acid of **Fmoc-NH-PEG14-acid** can be coupled to a primary amine-containing molecule (e.g., a protein, peptide, or drug) through the formation of a stable amide bond. This process typically involves the activation of the carboxylic acid using coupling agents.

Materials:

- **Fmoc-NH-PEG14-acid**
- Amine-containing molecule
- Coupling agents: e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or HBTU/HOBt.
- Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent.
- Tertiary base (e.g., Diisopropylethylamine - DIPEA)

Procedure using EDC/NHS:

- Dissolve **Fmoc-NH-PEG14-acid** in anhydrous DMF.
- Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution.
- Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.
- In a separate vessel, dissolve the amine-containing molecule in an appropriate buffer or solvent.

- Add the activated **Fmoc-NH-PEG14-acid** solution to the amine-containing molecule.
- If the reaction is performed in an organic solvent, add 2-3 equivalents of a tertiary base like DIPEA to neutralize any acid formed and facilitate the reaction.
- Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for challenging couplings.
- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).
- Upon completion, the product can be purified using standard chromatographic techniques.

## Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the utilization of **Fmoc-NH-PEG14-acid** in a bioconjugation application, from the initial deprotection of a resin-bound amine to the final conjugation of a target molecule.



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## References

- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
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